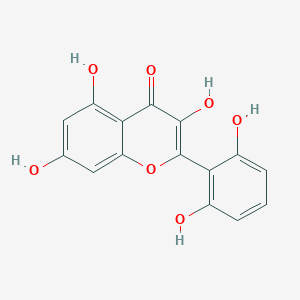

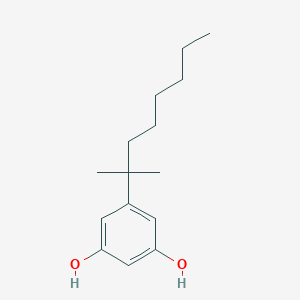

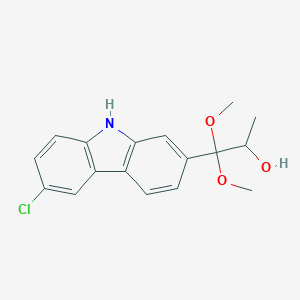

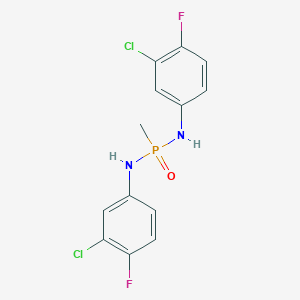

![molecular formula C11H7ClN2 B029999 4-氯-9H-吡啶并[2,3-b]吲哚 CAS No. 25208-32-6](/img/structure/B29999.png)

4-氯-9H-吡啶并[2,3-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Chloro-9H-pyrido[2,3-b]indole involves complex chemical reactions. For instance, the synthesis of related compounds like 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, which is used as a relay compound in the synthesis process, starts from ethyl indole-2-aldehyde and involves steps like N-(4-nitro)phenylation of the indole nucleus and construction of the pyridine nucleus (Murakami et al., 2010). Another method involves the Pd-catalyzed amidation and cyclization of biologically and pharmaceutically active core structures containing dihydropyrido[2,3-b]indoles (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Chloro-9H-pyrido[2,3-b]indole and related compounds has been analyzed using various techniques. For example, the crystal structure of 9-phenyl-9H-pyrido[3,4-b]indole was studied using X-ray diffraction, revealing details about its monoclinic structure (Meesala et al., 2014).

Chemical Reactions and Properties

4-Chloro-9H-pyrido[2,3-b]indole participates in various chemical reactions, including cycloaddition and hydroarylation reactions. An example is the [3+2]-cycloaddition reaction involving 2-vinylindoles and in situ generated 2-methide-2H-indoles, resulting in pyrrolo[1,2-a]indoles with significant enantioselectivity (Bera & Schneider, 2016). The compound's ability to undergo various reactions makes it a valuable entity in organic synthesis.

Physical Properties Analysis

The physical properties of 4-Chloro-9H-pyrido[2,3-b]indole and its derivatives include their crystalline structure, fluorescence, and solubility. For instance, the crystal structure analysis of 9-phenyl-β-carboline, a related compound, provides insights into its physical characteristics and behavior in different conditions (Meesala et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-Chloro-9H-pyrido[2,3-b]indole encompass its reactivity, stability, and interaction with other molecules. Studies on related beta-carbolines reveal insights into the structure-activity relationships and their interactions with biological targets (Srivastava et al., 1999).

科学研究应用

合成和结构分析

- 合成和晶体结构分析:开发了一种使用催化量的 CuI 合成 9-苯基-9H-吡啶并[3,4-b]吲哚和 9-(4-氯苯基)-9H-吡啶并[3,4-b]吲哚的方法。检查了 9-苯基-9H-吡啶并[3,4-b]吲哚的晶体结构,揭示了其在单斜 P21/c 空间群中的结晶,并使用 NMR、IR 和质谱对其进行了表征(Meesala 等,2014)。

化学合成和诱变性

- 诱变氨基苯基甲基正哈曼的化学确证:本研究重点关注诱变化合物 9-(4'-氨基苯基)-9H-吡啶并[3,4-b]吲哚的合成,强调其合成过程和硝基苯基-吡啶并[3,4-b]吲哚作为中继化合物的作用(村上等人,2010)。

氟代衍生物合成

- 氟代苯并呋喃和苯并噻吩并[2,3-b]吡啶的合成:该研究描述了包括 9H-吡啶并[2,3-b]吲哚在内的氟代衍生物的合成,重点介绍了一种将含氟亲电试剂并入核心结构的区域特异性环化过程,在核苷和核苷类似物中具有应用(Iaroshenko 等,2009)。

材料科学应用

- 新型 OLED 主体材料的开发:一项研究介绍了基于 9H-吡啶并[2,3-b]吲哚的用于蓝色磷光有机发光二极管 (PhOLED) 的新型主体分子,在实际亮度水平下展示了高效率和稳定性(Cho 等,2014)。

生化分析

- 基于电喷雾质谱的表征:使用 LC-MS/MS 分析了与帕金森氏症和癌症等疾病有关的 β-咔啉,包括 9H-吡啶并[3,4-b]吲哚,强调需要精确的分析方法来了解它们在热加工食品中的形成(Crotti 等,2010)。

安全和危害

未来方向

The future directions for 9H-pyrido[2,3-b]indole research could involve the development of novel and selective synthetic approaches toward indole derivatives . Additionally, the design, synthesis, and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors could be another area of focus .

属性

IUPAC Name |

4-chloro-9H-pyrido[2,3-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSXHMSNDHDHJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434662 |

Source

|

| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-9H-pyrido[2,3-b]indole | |

CAS RN |

25208-32-6 |

Source

|

| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

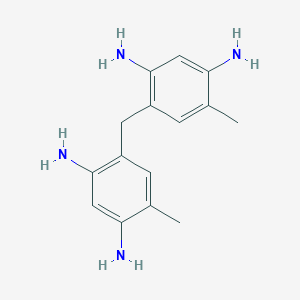

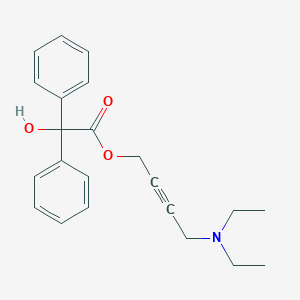

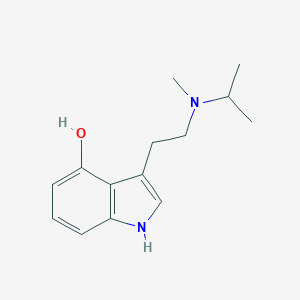

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)